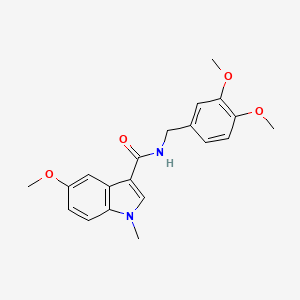![molecular formula C21H24N2O2 B11142498 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11142498.png)
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide is a synthetic organic compound with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol . This compound is characterized by the presence of an indole ring substituted with a benzyloxy group and an acetamide moiety.
Preparation Methods
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Acetamide Formation: The final step involves the acylation of the indole derivative with 2-methylpropylamine and acetic anhydride under controlled conditions to form the acetamide moiety.
Chemical Reactions Analysis
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetamide group to an amine.
Scientific Research Applications
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide can be compared with similar compounds such as:
2-[6-(benzyloxy)-1H-indol-1-yl]acetic acid: This compound has a similar indole structure but differs in the acetamide moiety, which is replaced by an acetic acid group.
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide: This compound has a pyridinylmethyl group instead of the 2-methylpropyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-16(2)13-22-21(24)14-23-11-10-18-8-9-19(12-20(18)23)25-15-17-6-4-3-5-7-17/h3-12,16H,13-15H2,1-2H3,(H,22,24) |
InChI Key |
JKTVPPTVLONLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-methylpropyl) 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11142418.png)
![(5Z)-2-[(E)-2-phenylethenyl]-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142420.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142424.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142436.png)
![N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11142442.png)
![8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate](/img/structure/B11142453.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B11142460.png)
![3-(1-isopropyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone](/img/structure/B11142461.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanoyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11142463.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11142478.png)
![2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11142482.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11142492.png)
![ethyl 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B11142499.png)
